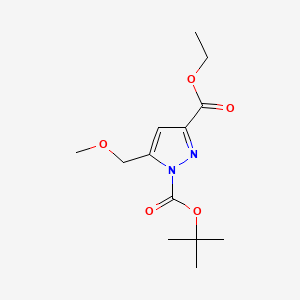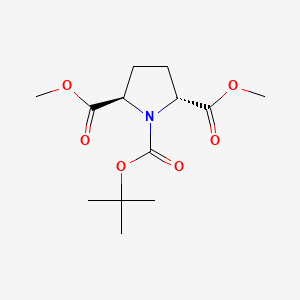
Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a bromomethyl group, and a carboxylate ester group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-methyl-3,3-dimethylpiperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the piperidine ring or the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with KMnO4 can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but lacks the 3,3-dimethyl substitution.
Tert-butyl 4-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Tert-butyl 4-(bromomethyl)-3,3-dimethylpiperazine-1-carboxylate: Similar structure with a piperazine ring.
Uniqueness
Tert-butyl4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the tert-butyl and bromomethyl groups allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C13H24BrNO2 |
|---|---|
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
tert-butyl 4-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-6-10(8-14)13(4,5)9-15/h10H,6-9H2,1-5H3 |
Clave InChI |
MOGWXJCRFFDWAK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCC1CBr)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)

![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)

![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

